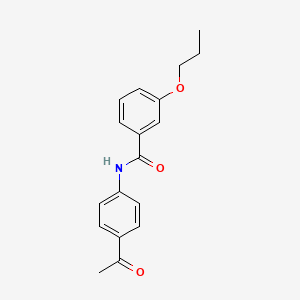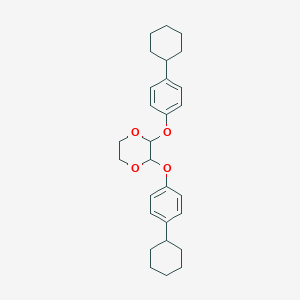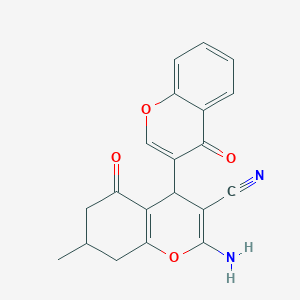![molecular formula C24H22N2O3 B5231673 N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-2-methoxybenzamide](/img/structure/B5231673.png)
N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-2-methoxybenzamide, also known as ABT-737, is a small molecule inhibitor that targets anti-apoptotic proteins of the B-cell lymphoma 2 (Bcl-2) family. ABT-737 has been extensively studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Mecanismo De Acción
N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-2-methoxybenzamide targets anti-apoptotic proteins of the Bcl-2 family, including Bcl-2, Bcl-xL, and Bcl-w. These proteins are overexpressed in many cancer cells, leading to resistance to apoptosis and increased cell survival. N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-2-methoxybenzamide binds to the BH3-binding groove of these proteins, displacing pro-apoptotic proteins and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-2-methoxybenzamide has been shown to induce apoptosis in cancer cells both in vitro and in vivo. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies. However, N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-2-methoxybenzamide has limited efficacy as a single agent in clinical trials due to the development of resistance mechanisms in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-2-methoxybenzamide has several advantages for lab experiments, including its small size, high potency, and specificity for anti-apoptotic proteins of the Bcl-2 family. However, N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-2-methoxybenzamide has limitations, including its limited efficacy as a single agent in clinical trials and the development of resistance mechanisms in cancer cells.
Direcciones Futuras
For the development of N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-2-methoxybenzamide and related compounds include the development of combination therapies, second-generation inhibitors, and the use of N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-2-methoxybenzamide as a tool compound for studying the role of anti-apoptotic proteins in cancer cell survival and drug resistance.
Métodos De Síntesis
N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-2-methoxybenzamide was first synthesized by Abbott Laboratories using a convergent synthetic route. The synthesis involves the reaction of 2-methoxy-N-(phenylmethyl)benzamide with N-(1-benzyl-1H-pyrrol-2-yl)carbamic acid, followed by a Suzuki coupling reaction with 2-bromo-1-phenylethylene. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-2-methoxybenzamide has been extensively studied for its potential as an anticancer agent. It has been shown to induce apoptosis in various cancer cell lines, including leukemia, lymphoma, and solid tumors. N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-2-methoxybenzamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.
Propiedades
IUPAC Name |
N-[(E)-3-(benzylamino)-3-oxo-1-phenylprop-1-en-2-yl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-29-22-15-9-8-14-20(22)23(27)26-21(16-18-10-4-2-5-11-18)24(28)25-17-19-12-6-3-7-13-19/h2-16H,17H2,1H3,(H,25,28)(H,26,27)/b21-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZWOLQSNHRWRF-LTGZKZEYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC(=CC2=CC=CC=C2)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)N/C(=C/C2=CC=CC=C2)/C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-3-(benzylamino)-3-oxo-1-phenylprop-1-en-2-yl]-2-methoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-benzyl-1-(2-cyclohexylethyl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5231606.png)
![1-{1-[(3-chlorophenyl)amino]-2-methylpropyl}-2,5-pyrrolidinedione](/img/structure/B5231614.png)
![4-{5-[2-(2-isoxazolidinyl)ethyl]-1,2,4-oxadiazol-3-yl}-1H-indole](/img/structure/B5231618.png)

![dibutyl 2,2'-[sulfonylbis(4,1-phenyleneoxy)]diacetate](/img/structure/B5231633.png)
![3-[2-(2-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B5231636.png)

![3-[(4-acetylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B5231656.png)
![(4-chlorophenyl)[1-(2-hydroxy-4-methoxybenzyl)-3-piperidinyl]methanone](/img/structure/B5231683.png)
![methyl 2-({[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B5231690.png)
![5-(4-chlorophenyl)-2-[2-(4-chlorophenyl)-2-oxoethylidene]-3(2H)-furanone](/img/structure/B5231698.png)